CL-387785 (EKI-785)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity. This compound is known for its high specificity and effectiveness in inhibiting EGFR, making it a valuable tool in cancer research and treatment. The chemical structure of CL-387785 includes a quinazoline core, which is crucial for its inhibitory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CL-387785 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Substitution Reactions: The quinazoline core undergoes substitution reactions with various reagents to introduce the desired functional groups.
Final Coupling: The final step involves coupling the substituted quinazoline with a butynamide derivative to form CL-387785
Industrial Production Methods
Industrial production of CL-387785 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reactions.
Purification Methods: Using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
CL-387785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: The quinazoline core can undergo substitution reactions with different nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
CL-387785 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EGFR in cancer cell proliferation and survival. .
Biological Studies: The compound is used to investigate the signaling pathways mediated by EGFR and its role in various cellular processes.
Drug Development: CL-387785 serves as a lead compound for developing new EGFR inhibitors with improved efficacy and safety profiles.
Industrial Applications: It is used in the development of diagnostic tools and assays for detecting EGFR activity.
Wirkmechanismus
CL-387785 exerts its effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This binding prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets EGFR and its mutants, making it effective against EGFR-driven cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another EGFR inhibitor, but it is reversible and has a different binding affinity.
Erlotinib: Similar to gefitinib, it is a reversible inhibitor with a different pharmacokinetic profile.
Uniqueness of CL-387785
CL-387785 is unique due to its high specificity and irreversible binding to EGFR. This makes it particularly effective in inhibiting EGFR-driven signaling pathways and overcoming resistance mechanisms associated with reversible inhibitors .
Eigenschaften
CAS-Nummer |
194423-06-6 |
---|---|
Molekularformel |
C₁₈H₁₃BrN₄O |
Molekulargewicht |
381.23 |
Synonyme |
EKB 785; EKI 785; WAY-EKI 785; N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.